Diethyl 3-(trifluoromethyl)benzylphosphonate
Description
Diethyl 3-(trifluoromethyl)benzylphosphonate is an organophosphorus compound characterized by a benzylphosphonate ester backbone with a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing moiety, enhancing metabolic stability and membrane permeability, which are critical for pharmaceutical applications . Phosphonate esters are widely explored as antimicrobial agents, enzyme inhibitors, and prodrugs due to their resistance to hydrolysis and bioisosteric properties .
Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-6-5-7-11(8-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRANUXHJUGOHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(trifluoromethyl)benzylphosphonate typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3-(Trifluoromethyl)benzyl chloride+Diethyl phosphiteBaseDiethyl 3-(trifluoromethyl)benzylphosphonate
The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides or phosphines.
Substitution: Formation of benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Chemistry Applications
Diethyl 3-(trifluoromethyl)benzylphosphonate serves as an important synthetic intermediate in organic chemistry. It is utilized for the synthesis of more complex molecules due to its reactivity and ability to participate in various chemical transformations. The compound can be involved in:
- Phosphonylation Reactions : It can act as a phosphonylating agent, introducing phosphonate groups into target molecules.
- Building Block for Drug Development : Its structural features allow it to be a precursor for synthesizing pharmaceutical compounds targeting specific biological pathways.
Table 1: Comparison of Related Phosphonates
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Diethyl Benzylphosphonate | Benzyl group without trifluoromethyl | Less electron-withdrawing character |
| Diethyl 4-(Trifluoromethyl)benzylphosphonate | Trifluoromethyl group at para position | Different electronic effects |
| Diethyl (4-Fluorophenyl)phosphonate | Fluoro group instead of trifluoromethyl | Potentially different reactivity |
Medicinal Chemistry Applications
The biological activity of this compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies suggest that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially serving as a lead compound for drug development.
- Anticancer Activity : Similar phosphonates have shown promise in anticancer studies, indicating that this compound could exhibit similar properties.
Case Studies and Research Findings
Several studies have explored the applications and interactions of this compound:
- Study on Biological Interactions : Research indicates that the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological activity against certain targets.
- Synthesis Methodologies : Efficient synthetic routes have been developed for producing this compound, maintaining its structural integrity while allowing for further derivatization .
Table 2: Summary of Research Findings
Mechanism of Action
The mechanism of action of diethyl 3-(trifluoromethyl)benzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The phosphonate group can mimic phosphate esters, enabling the compound to act as an enzyme inhibitor or substrate analog in biochemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Antimicrobial Activity
The position of the trifluoromethyl group significantly influences biological activity. Studies on diethyl benzylphosphonate derivatives (1–8) reveal that para-substituted compounds, such as the boronic acid derivative (3), exhibit superior antimicrobial activity against Escherichia coli strains (MIC: 2–4 µg/mL) compared to unsubstituted analogues (MIC: 8–16 µg/mL) . For example:
- Diethyl 4-(trifluoromethyl)benzylphosphonate : Hypothesized to mimic para-substituted boronic acid derivatives, this compound may show enhanced activity due to the -CF₃ group’s electron-withdrawing effects, stabilizing interactions with bacterial membranes .
Table 1: Antimicrobial Activity of Selected Benzylphosphonates
Hydrolysis Kinetics and Stability
The trifluoromethyl group’s electron-withdrawing nature impacts hydrolysis rates. Studies on diethyl benzylphosphonate (4k) and α-hydroxy derivatives (1g) demonstrate that electron-withdrawing substituents accelerate hydrolysis (e.g., 1g hydrolyzes in 9.5 h vs. 15 h for 4k) .
- Para-CF₃ vs. Meta-CF₃ : A para-substituted -CF₃ group would exert stronger electronic effects on the phosphonate ester, increasing hydrolysis rates. In contrast, the meta-substituted isomer may exhibit slower hydrolysis due to reduced resonance stabilization .
Table 2: Hydrolysis Kinetics of Phosphonate Derivatives
Metabolic and Toxicological Profiles
The -CF₃ group’s metabolic inertia may prolong half-life but could also raise toxicity concerns due to bioaccumulation .
Biological Activity
Diethyl 3-(trifluoromethyl)benzylphosphonate is an organophosphorus compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on existing research.
- Molecular Formula : C12H16F3O3P
- Molecular Weight : 310.21 g/mol
- Physical State : Colorless to light yellow liquid
- Refractive Index : 1.455
- Boiling Point : 282-296 °C at 760 mmHg
- Density : 1.223 g/mL at 25 °C
The presence of the trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes, which is crucial for its potential pharmacological applications.
Synthesis
This compound is synthesized through a multi-step process involving the reaction of diethyl phosphite with appropriate benzyl halides. The synthesis typically follows these steps:
- Formation of Benzyl Halide : A benzyl halide is prepared from the corresponding benzyl alcohol.
- Nucleophilic Substitution : Diethyl phosphite reacts with the benzyl halide under basic conditions to form the phosphonate ester.
- Purification : The product is purified through distillation or chromatography.
This method allows for efficient production while maintaining the structural integrity of the compound.
Enzyme Interaction Studies
Research indicates that this compound may interact with various enzymes, potentially acting as an inhibitor or modulator in metabolic pathways. Preliminary studies suggest it may inhibit enzymes involved in critical biological processes, which could lead to therapeutic applications.
Antimicrobial Properties
A study highlighted that related phosphonate derivatives exhibit significant antibacterial activity against Escherichia coli strains. These compounds demonstrated higher selectivity and efficacy compared to conventional antibiotics like ciprofloxacin, suggesting a promising role in combating antibiotic-resistant bacterial infections . The mechanism of action appears to involve oxidative stress induction, leading to DNA damage in bacterial cells .
Cytotoxicity in Cancer Research
Diethyl phosphonates have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies showed moderate cytostatic effects against breast, prostate, and lung carcinoma cell lines at concentrations around 50 µM. Notably, some analogues exhibited increased toxicity against multidrug-resistant cancer cells, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Potential enzyme inhibitor; antibacterial activity | Trifluoromethyl group enhances lipophilicity |
| Diethyl 4-(trifluoromethyl)benzylphosphonate | Antibacterial activity against E. coli | Trifluoromethyl group at position 4 |
| Diethyl benzylphosphonate | Moderate cytotoxicity against various cancer cell lines | Basic structure without trifluoromethyl group |
Case Studies and Research Findings
- Antibacterial Efficacy : In a study examining various phosphonates, diethyl derivatives showed significant antibacterial properties against pathogenic E. coli strains, demonstrating a need for further exploration in clinical settings .
- Cytotoxicity Assessment : A comprehensive evaluation of diethyl phosphonates against eight tumor cell lines revealed that certain structural modifications could enhance anticancer activity, suggesting a pathway for developing new cancer therapies .
Q & A
Q. How do reaction kinetics and activation parameters inform the design of phosphonate-based reactions involving this compound?
- Methodological Answer : Kinetic studies using substituted benzaldehydes reveal that the reaction follows second-order kinetics, with activation energies () ranging from 60–85 kJ/mol depending on substituents. For example, electron-withdrawing groups on benzaldehyde accelerate the reaction (lower ). Transition state modeling (e.g., Eyring plots) can optimize conditions by correlating and with solvent polarity .
Q. What role does this compound play in the synthesis of biologically active spirocyclic or heterocyclic systems?
- Methodological Answer : It serves as a phosphonate precursor in cyclocondensation reactions. For instance, reacting this compound with bicyclic amines under Dean-Stark conditions yields spiro[1,2]oxaphosphetanes (e.g., 89% yield after diethyl ether precipitation). These intermediates are critical for designing high-affinity ligands targeting neurodegenerative disease pathways .
Q. How can researchers resolve contradictions in hydrolysis rate data reported for similar phosphonate esters?
- Methodological Answer : Discrepancies often arise from solvent effects or catalytic impurities. For example, hydrolysis of diethyl benzylphosphonate under "optimum conditions" (specific HSO concentration) shows an R of 0.983 in kinetic models, but deviations occur if trace metals (e.g., Fe) are present. Controlled experiments with chelating agents (e.g., EDTA) and standardized solvent systems (e.g., 1:1 dioxane-water) improve reproducibility .
Q. What methodologies enable the use of this compound in enzyme inhibitor design?
- Methodological Answer : Its trifluoromethyl group enhances binding to hydrophobic enzyme pockets. In ST6Gal I inhibitor synthesis, phosphonate analogs are coupled to uridyl-carbamate scaffolds via Mitsunobu reactions. Purification by silica gel chromatography (hexane:EtOAc gradients) and validation via inhibitory IC assays (e.g., <10 µM) are standard .
Q. How does the trifluoromethyl group influence the compound’s reactivity in biomimetic 1,3-H transfer reactions?
- Methodological Answer : The -CF group increases electrophilicity at the benzylic carbon, facilitating 1,3-H transfer in azapropen systems. DFT calculations show a 15–20% reduction in activation energy compared to non-fluorinated analogs. Experimental validation via -NMR monitors phosphonate migration during the reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
